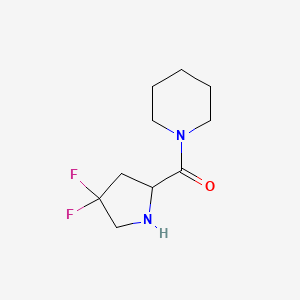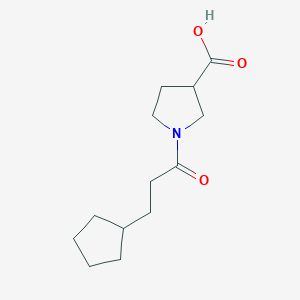
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
This compound is a type of organic compound known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties with target selectivity . The influence of steric factors on biological activity has also been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique
Peptide Synthesis
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid: is utilized in peptide synthesis due to its role as a building block for the creation of complex peptides. The compound’s structure allows for the introduction of cyclopentyl groups into the peptide chain, which can significantly alter the peptide’s properties, such as stability, binding affinity, and biological activity .
Drug Discovery
In drug discovery, this compound serves as a versatile scaffold for the development of biologically active compounds. Its pyrrolidine ring is a common feature in many pharmaceuticals, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage, which is crucial for the interaction with biological targets .
Enzymatic Hydrolysis Resistance
The compound has been identified as a potential analogue in opioid peptides that are more resistant to enzymatic hydrolysis. This characteristic makes it a valuable candidate for the development of longer-lasting therapeutic agents .
Metal-Organic Frameworks (MOFs)
Chiral pyrrolidine functionalized MOFs utilize derivatives of pyrrolidine, such as 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid , to create frameworks with potential applications in heterogeneous catalysis and exploration of catalytic processes in biological systems .
Organocatalysis
The compound’s pyrrolidine core is instrumental in organocatalysis, where it can act as an efficient and versatile catalyst for various asymmetric reactions. This is particularly relevant in the synthesis of optically active compounds, which are important in the creation of pharmaceuticals .
Biological Activity Modulation
Pyrrolidine derivatives, including 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid , are explored for their ability to modulate biological activity. They are investigated for their influence on steric factors and structure-activity relationships, which are key in the design of new drug candidates with specific biological profiles .
Solution Phase Peptide Synthesis
The compound is suitable for solution phase peptide synthesis, where it can be incorporated into peptides in a liquid medium. This method is advantageous for synthesizing peptides that are difficult to produce using solid-phase techniques .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(6-5-10-3-1-2-4-10)14-8-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGZTCHSVZKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



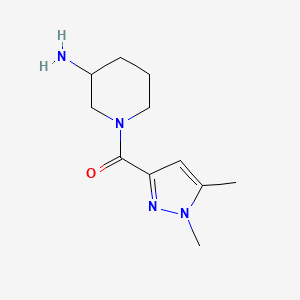
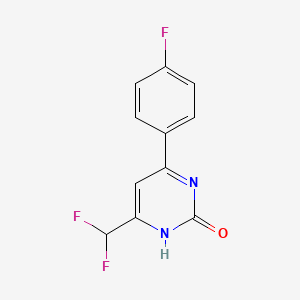
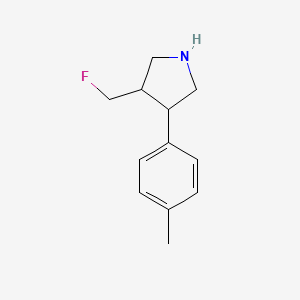
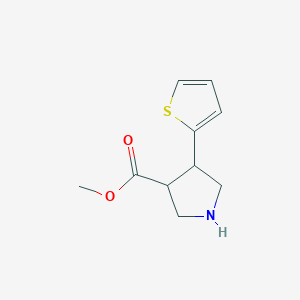

![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
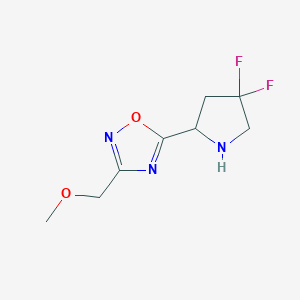
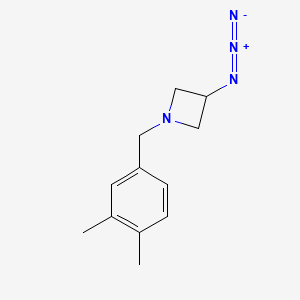


![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)
